Aurantinidin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

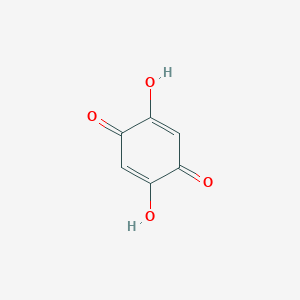

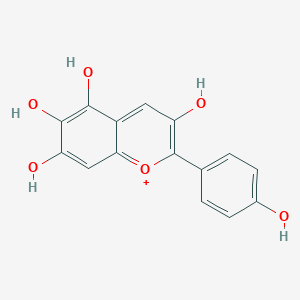

Aurantinidin is a water-soluble, red plant dye . It is a member of the class of compounds known as anthocyanidins and is a hydroxy derivative of pelargonidin . This compound has been reported to occur in Impatiens aurantiaca (Balsaminaceae), and also in cultivars from genus Alstroemeria .

Synthesis Analysis

A complete conformational analysis on the isolated and PCM modeled aqueous solution cationic, neutral, and anionic forms of this compound was carried out at the B3LYP/6–31++G (d,p) level . The most stable conformers of isolated cationic and neutral forms of this compound are completely planar, whereas ring B and 3OH are significantly twisted with regard to the AC system in the anion .Molecular Structure Analysis

The plane of the B ring is slightly rotated with regard to the AC bicycle even in the most stable conformers of the cation and quinonoidal form . The most stable conformers of the cation, in both gas phase and aqueous solution, display anti and syn orientations for hydroxyls at 3 and 5 positions .Chemical Reactions Analysis

The most stable tautomer of neutral this compound is obtained by deprotonating hydroxyl at C5 in gas phase, but at C7 in water solution, according to PCM . Also, the most stable tautomer of the anion is different in gas phase (hydrogens are abstracted from hydroxyls at C5 and C4’) and PCM calculations for water solution (C3 and C5) .Physical And Chemical Properties Analysis

This compound has a chemical formula of C15H11O6+ and a molar mass of 287.24 g/mol . It is a water-soluble compound . More detailed physical and chemical properties would require specific experimental measurements or computational modeling.Applications De Recherche Scientifique

1. Solar Cell Efficiency Improvement

Aurantinidin has been studied for its potential in improving the efficiency of dye-sensitized solar cells. Researchers have modeled modifications to this compound's molecular structure, demonstrating improvements in its electron injection properties, light-harvesting efficiencies, and open-circuit photovoltages, which are crucial for solar cell performance (Obasuyi, Glossman-Mitnik, & Flores-Holguín, 2020).

2. Anticancer Agent

Auraptene, a compound isolated from Citrus aurantium, which contains this compound, has shown potential as an anticancer agent. It has demonstrated inhibitory and chemo-preventive effects on various cancer cell lines, affecting cell growth, inflammation, and apoptosis. It modulates intracellular signaling pathways, showing promise in cancer treatment (Tayarani-Najaran, Tayarani-Najaran, & Eghbali, 2021).

3. Anti-Ischemic Effects

Aurantii Fructus, containing this compound, has been studied for its anti-ischemic effects. It has shown significant prevention of decreases in perfusion pressure, aortic flow, coronary flow, and cardiac output under ischemic conditions in isolated rat hearts, suggesting its potential in treating ischemic heart conditions (Kang et al., 2007).

4. Gastrointestinal Motility Improvement

The components of Aurantii Fructus, which include this compound, have been identified as potentially beneficial for improving gastrointestinal motility disorders. A comprehensive analysis of its chemical components and their effects on gastrointestinal functions has been conducted, highlighting its therapeutic potential in this area (He et al., 2018).

5. Antioxidant and Anti-inflammatory Properties

This compound, through its presence in Citrus aurantium, has been associated with antioxidant and anti-inflammatory properties. These effects are beneficial in various health conditions, including reducing neuroinflammation and potentially contributing to the modulation of neurotransmitter systems (Sasaki et al., 2019).

6. Anxiety Treatment

Studies involving Citrus aurantium, which contains this compound, have indicated its potential in treating anxiety. Its essential oils have shown anxiolytic effects in various stress conditions, suggesting its use in anxiety management (Mannucci et al., 2018).

Safety and Hazards

Orientations Futures

Theoretical modifications of the molecular structure of Aurantinidin were modeled, and the optical and electrical properties were calculated by using density functional theory (DFT) and time-dependent DFT (TD–DFT) . The modifications improved the electron injection properties of the molecules with higher light-harvesting efficiencies . This suggests potential applications of this compound in dye-sensitized solar cells .

Propriétés

| { "Design of the Synthesis Pathway": "Aurantinidin can be synthesized through the condensation of 3,4-dihydroxybenzaldehyde with 2,4,5-trimethoxybenzyl alcohol, followed by oxidation and cyclization reactions.", "Starting Materials": ["3,4-dihydroxybenzaldehyde", "2,4,5-trimethoxybenzyl alcohol", "sodium chlorite", "sodium bicarbonate", "acetic acid", "ethanol"], "Reaction": ["Step 1: Condensation of 3,4-dihydroxybenzaldehyde with 2,4,5-trimethoxybenzyl alcohol in the presence of sodium bicarbonate and acetic acid to form a yellow precipitate.", "Step 2: Oxidation of the yellow precipitate with sodium chlorite in acetic acid to form a red solution.", "Step 3: Cyclization of the red solution by heating with ethanol to form aurantinidin."] } | |

Numéro CAS |

25041-66-1 |

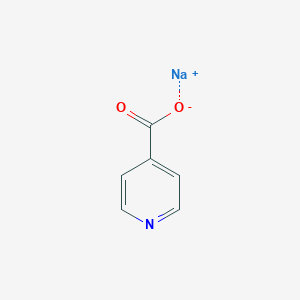

Formule moléculaire |

C15H11ClO6 |

Poids moléculaire |

322.69 g/mol |

Nom IUPAC |

2-(4-hydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride |

InChI |

InChI=1S/C15H10O6.ClH/c16-8-3-1-7(2-4-8)15-11(18)5-9-12(21-15)6-10(17)14(20)13(9)19;/h1-6H,(H4-,16,17,18,19,20);1H |

Clé InChI |

ISJQFQSYBIWCHP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O |

SMILES canonique |

C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O.[Cl-] |

Synonymes |

3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium Chloride; 3,4’,5,6,7-Pentahydroxy-flavylium Chloride; 6-Hydroxypelargonidin; 6-Hydroxypelargonidin Chloride; Aurantinidin; Aurantinidol Chloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.